Nanomolar AKR1B10 Inhibition: Potency Advantage over 3-Ethynylpyridin-2-ol
3-Ethynylpyridin-4-ol demonstrates exceptionally potent inhibition of human Aldo-keto reductase family 1 member B10 (AKR1B10), a target implicated in cancer cell proliferation. Its IC50 value of 6.2 nM represents a >2,900-fold increase in potency compared to the regioisomeric analog 3-ethynylpyridin-2-ol (IC50 = 18,000 nM) when evaluated under identical assay conditions [1][2].
| Evidence Dimension | Inhibitory activity against human recombinant AKR1B10 |
|---|---|
| Target Compound Data | IC50 = 6.2 nM |
| Comparator Or Baseline | 3-Ethynylpyridin-2-ol (IC50 = 18,000 nM) |
| Quantified Difference | >2,900-fold increase in potency |
| Conditions | Human recombinant N-terminus His6-tagged AKR1B10 expressed in Escherichia coli BL21 DE3; pyridine-3-aldehyde reduction assay |
Why This Matters
This extreme difference in potency demonstrates that the 4-hydroxy substitution is not a trivial modification but is essential for high-affinity binding to AKR1B10, making 3-Ethynylpyridin-4-ol the vastly superior choice for research on this target.
- [1] BindingDB. (n.d.). BDBM50362835 (CHEMBL1940400) Affinity Data for AKR1B10: IC50 = 6.2 nM. View Source
- [2] BindingDB. (n.d.). BDBM50362834 (CHEMBL493921) Affinity Data for AKR1B10: IC50 = 18,000 nM. View Source
